molecular formula C20H24N6O2 B3003898 3-benzyl-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919041-09-1

3-benzyl-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B3003898
CAS RN: 919041-09-1
M. Wt: 380.452
InChI Key: AQYYOGXUFRPHGL-UHFFFAOYSA-N
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Description

3-benzyl-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C20H24N6O2 and its molecular weight is 380.452. The purity is usually 95%.
BenchChem offers high-quality 3-benzyl-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-benzyl-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dual-Target-Directed Ligands for Neurodegenerative Diseases

This compound and its derivatives have been studied for their potential in treating neurodegenerative diseases like Parkinson's disease. The research focused on developing dual-target-directed ligands that combine antagonistic activity at A2A adenosine receptors with inhibition of monoamine oxidase B (MAO-B). This approach aims at symptomatic relief and disease-modifying effects. One notable compound, "9-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione," demonstrated potent dual activity, suggesting the therapeutic potential of such compounds in neurodegenerative conditions (Załuski et al., 2019).

Antidepressant and Anxiolytic-like Activity

Another research area involves synthesizing arylpiperazinylalkyl purine diones and purine triones to evaluate their affinity for serotoninergic and dopaminergic receptors. This study identified compounds with potential antidepressant and anxiolytic-like activities, suggesting the role of substituents at specific positions of the imidazo[2,1-f]purine dione system in receptor affinity and selectivity (Zagórska et al., 2015).

Selective A3 Adenosine Receptor Antagonists

Further investigations have been conducted on the synthesis of 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones as potent and selective A3 adenosine receptor antagonists. These compounds, based on a xanthine core, show promise for enhancing both potency and hydrophilicity, offering insights into the structural activity relationships (SAR) and potential therapeutic applications (Baraldi et al., 2008).

Electroluminescent Applications

Additionally, this compound has been explored for its potential application in organic light-emitting devices (OLEDs), demonstrating its versatility beyond pharmacological interests. This research signifies the compound's role in developing electroluminescent materials for display technologies (Dobrikov et al., 2011).

properties

IUPAC Name

2-benzyl-6-[2-(dimethylamino)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2/c1-14-12-25-16-17(21-19(25)24(14)11-10-22(2)3)23(4)20(28)26(18(16)27)13-15-8-6-5-7-9-15/h5-9,12H,10-11,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQYYOGXUFRPHGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCN(C)C)N(C(=O)N(C3=O)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzyl-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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